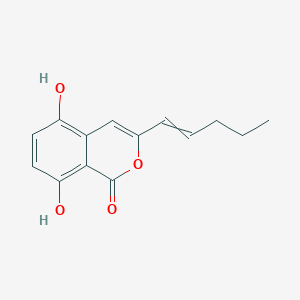
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes hydroxyl groups and a pentenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable phenol derivative with a pentenyl ketone under acidic or basic conditions. The reaction may require specific catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated benzopyran derivatives.
Substitution: Ethers or esters of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antioxidant properties due to the presence of hydroxyl groups, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, derivatives of benzopyrans are often explored for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic potentials.
Industry
Industrially, benzopyran derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals. This compound may find applications in these areas due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, compounds with hydroxyl groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. The pentenyl side chain may also interact with cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A benzopyran derivative known for its fragrance and anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds structurally similar to benzopyrans, often studied for their medicinal properties.
Uniqueness
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
824952-05-8 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5,8-dihydroxy-3-pent-1-enylisochromen-1-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3 |
Clé InChI |
IGZDEFGSVLJTJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


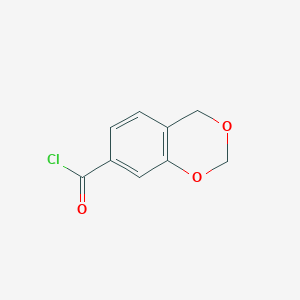

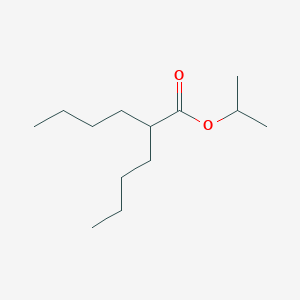
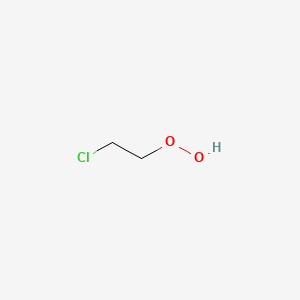


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
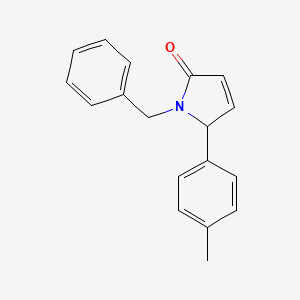
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
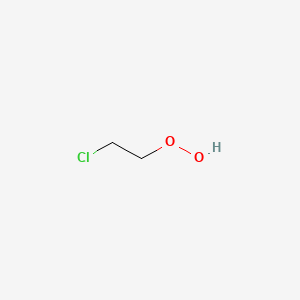
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
